(3-Bromo-2-methylcyclopent-2-enyloxy)(t-butyldimethylsilane)
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Overview
Description
((3-BROMO-2-METHYLCYCLOPENT-2-EN-1-YL)OXY)(TERT-BUTYL)DIMETHYLSILANE: is a chemical compound with the molecular formula C12H23BrOSi and a molecular weight of 291.3 g/mol . This compound is notable for its unique structure, which includes a brominated cyclopentene ring and a tert-butyl dimethylsilyl ether group. It is used in various chemical syntheses and research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-BROMO-2-METHYLCYCLOPENT-2-EN-1-YL)OXY)(TERT-BUTYL)DIMETHYLSILANE typically involves the reaction of 3-bromo-2-methylcyclopent-2-en-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the cyclopentene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromine atom or other functional groups can lead to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: such as or for substitution reactions.
Oxidizing agents: like or for oxidation reactions.
Reducing agents: such as or for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted cyclopentene derivative.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for constructing various chemical frameworks.
Biology and Medicine: In biological research, it can be used to modify biomolecules or to study the effects of specific functional groups on biological activity.
Industry: In industrial applications, it may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which ((3-BROMO-2-METHYLCYCLOPENT-2-EN-1-YL)OXY)(TERT-BUTYL)DIMETHYLSILANE exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attach to the cyclopentene ring. The tert-butyl dimethylsilyl group can protect hydroxyl groups during reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
- ((3-BROMO-2-CYCLOPENTEN-1-YL)OXY)(TERT-BUTYL)DIPHENYLSILANE
- (1S,4S)-3-BROMO-4-METHOXY-4-VINYL-2-CYCLOPENTEN-1-YL]OXY} (TERT-BUTYL)DIMETHYLSILANE
Uniqueness: The uniqueness of ((3-BROMO-2-METHYLCYCLOPENT-2-EN-1-YL)OXY)(TERT-BUTYL)DIMETHYLSILANE lies in its specific combination of a brominated cyclopentene ring and a tert-butyl dimethylsilyl ether group. This combination provides distinct reactivity and stability, making it useful for various synthetic applications.
Properties
Molecular Formula |
C12H23BrOSi |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
(3-bromo-2-methylcyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H23BrOSi/c1-9-10(13)7-8-11(9)14-15(5,6)12(2,3)4/h11H,7-8H2,1-6H3 |
InChI Key |
KOLTXIDQOVSSNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1O[Si](C)(C)C(C)(C)C)Br |
Origin of Product |
United States |
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